SB 203186 clorhidrato

Descripción general

Descripción

Clorhidrato de SB 203186: es un antagonista potente, selectivo y competitivo del receptor de 5-hidroxitriptamina 4. Este compuesto es conocido por su capacidad de antagonizar las relajaciones mediadas por el receptor de 5-hidroxitriptamina 4 del esófago aislado de rata contraído por carbacol . Se ha utilizado ampliamente en la investigación científica para estudiar el papel de los receptores de 5-hidroxitriptamina 4 en diversos procesos fisiológicos y patológicos.

Aplicaciones Científicas De Investigación

El clorhidrato de SB 203186 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como herramienta para estudiar las relaciones estructura-actividad de los antagonistas del receptor de 5-hidroxitriptamina 4.

Biología: Empleado en la investigación para comprender el papel de los receptores de 5-hidroxitriptamina 4 en diversos procesos biológicos, como la motilidad gastrointestinal y la función cardíaca.

Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones relacionadas con la disfunción del receptor de 5-hidroxitriptamina 4, como el síndrome del intestino irritable y las arritmias cardíacas.

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a los receptores de 5-hidroxitriptamina 4

Mecanismo De Acción

El clorhidrato de SB 203186 ejerce sus efectos al unirse competitivamente al receptor de 5-hidroxitriptamina 4, bloqueando así la acción de la 5-hidroxitriptamina endógena. Esta inhibición evita la relajación mediada por el receptor de los músculos lisos, como los del tracto gastrointestinal y el corazón. La alta selectividad del compuesto para el receptor de 5-hidroxitriptamina 4 lo convierte en una valiosa herramienta para estudiar los roles fisiológicos y patológicos de este receptor .

Análisis Bioquímico

Biochemical Properties

SB 203186 hydrochloride plays a significant role in biochemical reactions by antagonizing the 5-HT4 receptor. This receptor is involved in various physiological processes, including gastrointestinal motility, cardiac function, and central nervous system activities. SB 203186 hydrochloride interacts with the 5-HT4 receptor by binding to it and preventing serotonin (5-HT) from activating the receptor. This interaction is competitive, meaning that SB 203186 hydrochloride competes with serotonin for binding to the receptor. The compound has been shown to have high affinity for the 5-HT4 receptor in various tissues, including the rat oesophagus, guinea-pig ileum, and human colon .

Cellular Effects

SB 203186 hydrochloride exerts various effects on different types of cells and cellular processes. In cardiac cells, it has been shown to block the positive chronotropic effects of serotonin, which are mediated through the 5-HT4 receptor. This results in a reduction in heart rate . In gastrointestinal cells, SB 203186 hydrochloride inhibits the serotonin-induced relaxation of the carbachol-contracted rat isolated oesophagus . Additionally, the compound has been shown to enhance serotonin-induced contractions in antral strips, indicating its complex role in modulating gastrointestinal motility .

Molecular Mechanism

The molecular mechanism of SB 203186 hydrochloride involves its competitive antagonism of the 5-HT4 receptor. By binding to the receptor, SB 203186 hydrochloride prevents serotonin from activating the receptor, thereby inhibiting the downstream signaling pathways that are normally triggered by serotonin. This includes the inhibition of adenylate cyclase activity, which reduces the production of cyclic AMP (cAMP) and subsequently affects various cellular processes . The compound’s high affinity for the 5-HT4 receptor is reflected in its pKB values of 10.9 for the rat oesophagus, 9.5 for the guinea-pig ileum, and 9.0 for the human colon .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SB 203186 hydrochloride have been observed to change over time. For instance, when administered intraduodenally to new-born Camborough piglets, the compound produced a blockade of serotonin-evoked tachycardia that was maximal after 20 minutes and lasted for more than 3 hours . This indicates that SB 203186 hydrochloride has a relatively long duration of action in vivo. Additionally, the compound’s stability and degradation in various solvents have been studied, with findings suggesting that it remains stable under specific storage conditions .

Dosage Effects in Animal Models

The effects of SB 203186 hydrochloride vary with different dosages in animal models. In new-born Camborough piglets, intraduodenal administration of the compound at doses ranging from 0.3 to 3 mg/kg resulted in a dose-dependent blockade of serotonin-evoked tachycardia . Similarly, intravenous administration of SB 203186 hydrochloride at doses of 0.1 to 3 mg/kg also produced a dose-dependent antagonism of serotonin-evoked tachycardia in anaesthetized Yucatan minipigs . These findings highlight the importance of dosage in determining the compound’s efficacy and potential adverse effects.

Metabolic Pathways

SB 203186 hydrochloride is involved in metabolic pathways that include its interaction with the 5-HT4 receptor. The compound’s antagonistic action on the receptor affects the downstream signaling pathways, including the inhibition of adenylate cyclase activity and the reduction of cAMP production . These effects can influence various metabolic processes, such as gastrointestinal motility and cardiac function. Detailed studies on the specific metabolic pathways and enzymes involved in the metabolism of SB 203186 hydrochloride are limited.

Transport and Distribution

The transport and distribution of SB 203186 hydrochloride within cells and tissues involve its interaction with the 5-HT4 receptor. The compound’s high affinity for the receptor allows it to effectively bind and exert its antagonistic effects in various tissues, including the gastrointestinal tract and the heart . Additionally, the compound’s solubility in different solvents, such as DMSO and saline, facilitates its administration and distribution in laboratory settings .

Subcellular Localization

The subcellular localization of SB 203186 hydrochloride is primarily associated with its binding to the 5-HT4 receptor, which is located on the cell membrane. By binding to the receptor, the compound can effectively inhibit serotonin-induced signaling pathways at the cellular level . Detailed studies on the specific subcellular compartments and organelles involved in the localization and activity of SB 203186 hydrochloride are limited.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de SB 203186 implica varios pasos, comenzando con materiales de partida disponibles comercialmenteEl último paso implica la formación de la sal de clorhidrato para mejorar la solubilidad y la estabilidad del compuesto .

Métodos de producción industrial: La producción industrial del clorhidrato de SB 203186 sigue rutas sintéticas similares a la síntesis de laboratorio, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimiza la producción de subproductos. El uso de técnicas avanzadas de purificación, como la recristalización y la cromatografía, garantiza la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de SB 203186 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los productos de oxidación correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución a menudo implican el uso de nucleófilos o electrófilos en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir cetonas o aldehídos correspondientes, mientras que las reacciones de reducción pueden producir alcoholes o aminas .

Comparación Con Compuestos Similares

Compuestos similares:

Tropisetrón: Un antagonista selectivo del receptor de 5-hidroxitriptamina 3 con cierta afinidad por el receptor de 5-hidroxitriptamina 4.

Singularidad: El clorhidrato de SB 203186 es único debido a su alta potencia y selectividad para el receptor de 5-hidroxitriptamina 4. Esto lo convierte en la opción preferida para los investigadores que estudian los roles específicos de este receptor en diversas condiciones fisiológicas y patológicas .

Propiedades

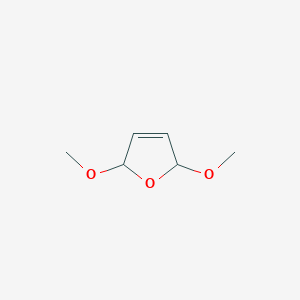

IUPAC Name |

2-piperidin-1-ylethyl 1H-indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2.ClH/c19-16(20-11-10-18-8-4-1-5-9-18)14-12-17-15-7-3-2-6-13(14)15;/h2-3,6-7,12,17H,1,4-5,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMBEMCUJNDSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207572-69-8, 135938-17-9 | |

| Record name | 1H-Indole-3-carboxylic acid, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207572-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)